molecular formula C5H10O5 B15182480 beta-D-Ribulofuranose CAS No. 131064-70-5

beta-D-Ribulofuranose

Katalognummer: B15182480
CAS-Nummer: 131064-70-5
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: LQXVFWRQNMEDEE-UOWFLXDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-D-Ribulofuranose: is a naturally occurring sugar that plays a crucial role in various biological processes. It is a five-carbon sugar (pentose) and exists predominantly in its furanose form, which is a five-membered ring structure. This compound is a key component of ribonucleic acid (RNA), where it forms the backbone of the RNA strand. It is also involved in several metabolic pathways and is essential for the synthesis of nucleotides and nucleosides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-D-Ribulofuranose can be synthesized through several chemical routes. One common method involves the isomerization of D-ribose. This process can be catalyzed by acids or enzymes, leading to the formation of the furanose ring structure. The reaction conditions typically involve mild temperatures and neutral pH to prevent degradation of the sugar .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant biomass. Enzymatic methods are preferred for large-scale production due to their specificity and efficiency. These methods utilize enzymes like ribose isomerase to convert D-ribose into this compound under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-D-Ribulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form ribonic acid.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of ribitol.

Major Products:

Wissenschaftliche Forschungsanwendungen

Beta-D-Ribulofuranose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Wirkmechanismus

Beta-D-Ribulofuranose exerts its effects primarily through its incorporation into RNA and other nucleotides. It serves as a structural component of RNA, facilitating the encoding, transmission, and expression of genetic information. The molecular targets of this compound include various enzymes involved in nucleotide synthesis and metabolism, such as ribose-phosphate pyrophosphokinase and ribonucleotide reductase .

Vergleich Mit ähnlichen Verbindungen

    Beta-D-Ribose: A closely related sugar that differs in its ring structure, existing predominantly in the pyranose form.

    Alpha-D-Ribose: An isomer of beta-D-Ribulofuranose with a different configuration at the anomeric carbon.

    Deoxyribose: A derivative of ribose lacking one oxygen atom, forming the backbone of deoxyribonucleic acid (DNA).

Uniqueness: this compound is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Its furanose ring structure provides distinct chemical properties that are essential for its biological functions.

Eigenschaften

CAS-Nummer

131064-70-5

Molekularformel

C5H10O5

Molekulargewicht

150.13 g/mol

IUPAC-Name

(2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m1/s1

InChI-Schlüssel

LQXVFWRQNMEDEE-UOWFLXDJSA-N

Isomerische SMILES

C1[C@H]([C@H]([C@](O1)(CO)O)O)O

Kanonische SMILES

C1C(C(C(O1)(CO)O)O)O

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.